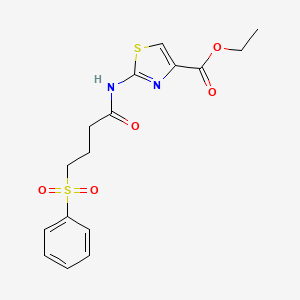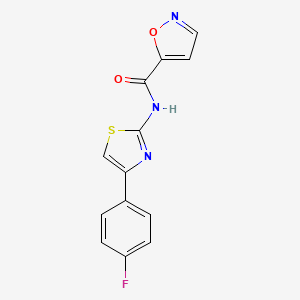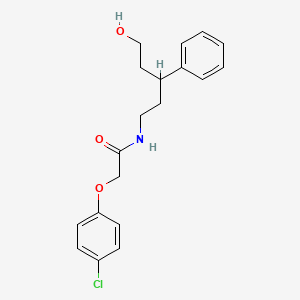![molecular formula C19H25N3O2S B2596866 シクロヘキシル(4-(4-メトキシベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)メタノン CAS No. 897477-57-5](/img/structure/B2596866.png)
シクロヘキシル(4-(4-メトキシベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, which is known for its diverse biological activities, coupled with a piperazine ring and a cyclohexanecarbonyl group, enhancing its chemical versatility.
科学的研究の応用
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique structure.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
作用機序
Target of Action
Cyclohexyl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a compound that has been synthesized and studied for its potential biological activities Benzothiazole derivatives, which this compound is a part of, have been found to exhibit anti-tubercular activity .
Mode of Action
Biochemical Pathways
Result of Action
tuberculosis, suggesting that they may have a bacteriostatic or bactericidal effect .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring and the cyclohexanecarbonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
化学反応の分析
Types of Reactions
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
- 4-(4-cyclohexanecarbonyl)-3-(hydroxymethyl)piperazin-1-yl]-2-(trifluoromethyl)benzonitrile
- 4-(4-methoxy-2-benzothiazolylamino)-3-nitro-2H-1-benzopyran-2-one
Uniqueness
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
cyclohexyl-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-24-15-8-5-9-16-17(15)20-19(25-16)22-12-10-21(11-13-22)18(23)14-6-3-2-4-7-14/h5,8-9,14H,2-4,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCYPMACWQIXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2596785.png)
![1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2596786.png)

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide](/img/structure/B2596791.png)
![N-(5-chloro-2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2596792.png)

![3-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2596795.png)
![Ethyl 2-(5-(phenoxymethyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2596796.png)
![3-(4-methylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2596797.png)
![5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2596800.png)
![2-(4-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2596801.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2596802.png)

![1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B2596806.png)
